N4-Methylarabinocytidine: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
N4-Methylarabinocytidine: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Methylarabinocytidine is a synthetic nucleoside analog belonging to the class of cytidine (B196190) derivatives. This document provides a comprehensive overview of its chemical properties, structural features, and its putative mechanism of action as an inhibitor of DNA methyltransferases (DNMTs). Detailed experimental protocols for its synthesis, purification, and analysis are outlined, based on established methodologies for similar compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and epigenetics.
Chemical Properties
Table 1: Physicochemical Properties of N4-Methylarabinocytidine and Related Compounds
| Property | N4-Methylarabinocytidine | Cytidine (Parent Compound) |
| Molecular Formula | C10H15N3O5[1] | C9H13N3O5[2] |
| Molecular Weight | 257.24 g/mol [3] | 243.217 g/mol [2] |
| Melting Point | Data not available | 230 °C (decomposes)[2] |
| Solubility | Inferred from analogs: Likely soluble in DMSO and water. | Water: 49 mg/mL; DMSO: 49 mg/mL; Ethanol: Insoluble[4] |
| Stability | Data not available. Stability testing as per ICH guidelines is recommended.[5][6][7][8][9] | Stable under standard conditions. |
Chemical Structure
The chemical structure of N4-Methylarabinocytidine consists of an arabinose sugar moiety linked to an N4-methylated cytosine base. The key structural features include:
-
Arabinose Sugar: An epimer of ribose where the hydroxyl group at the 2' position is in the up configuration. This stereochemistry is crucial for its biological activity.
-
N4-Methylcytosine Base: The exocyclic amino group of cytosine is methylated. This modification influences its base-pairing properties and its interaction with enzymes like DNMTs.
The three-dimensional structure of N4-methylcytosine within a DNA duplex has been elucidated by X-ray crystallography. In a Z-DNA conformation, the methyl group of N4-methylcytosine protrudes into the solvent region and is positioned trans to the N3 atom of the cytosine ring.[10][11][12] This structural feature has minimal impact on the overall base-pairing morphology of the Z-DNA duplex.[10][11]
Experimental Protocols
The following protocols are representative methodologies for the synthesis, purification, and analysis of N4-Methylarabinocytidine, adapted from established procedures for related nucleoside analogs.[13][14][15][16][17]
Synthesis of N4-Methylarabinocytidine (via Phosphoramidite (B1245037) Chemistry)
This protocol outlines a plausible synthetic route based on the widely used phosphoramidite method for oligonucleotide synthesis.
Experimental Workflow:
Caption: Synthetic workflow for N4-Methylarabinocytidine.
Methodology:
-
Protection of Arabinose: Start with a suitably protected arabinofuranose derivative, for instance, with a 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl and a protecting group on the 2'-hydroxyl.
-
Glycosylation: Couple the protected arabinofuranose with silylated N4-methylcytosine in the presence of a Lewis acid catalyst to form the nucleoside.
-
Phosphitylation: React the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the phosphoramidite monomer.
-
Solid-Phase Synthesis (Optional, for oligomers): The phosphoramidite can be used in an automated DNA/RNA synthesizer for incorporation into an oligonucleotide chain.
-
Cleavage and Deprotection: Treat the solid support-bound nucleoside (or oligonucleotide) with a reagent cocktail (e.g., concentrated ammonium (B1175870) hydroxide) to cleave it from the support and remove the protecting groups from the base and phosphate.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification by RP-HPLC
Methodology:
-
Column: A C18 reverse-phase column is typically used for the purification of nucleosides and their analogs.[18]
-
Mobile Phase: A gradient of a volatile buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[18]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cytosine base (around 260-280 nm) is used to monitor the elution of the product.
-
Sample Recovery: The volatile buffer can be removed by lyophilization to yield the purified product.[18]
Analytical Methods
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural characterization of nucleoside analogs.[19][20][21][22]
-
¹H NMR: Provides information on the protons of the sugar moiety and the nucleobase, confirming the identity and purity of the compound.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to assign the proton and carbon signals and to confirm the connectivity of the atoms.
3.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product.[23][24][25]
-
Method: A reverse-phase method similar to the one used for purification can be employed for analytical purposes.
-
Purity Determination: The purity is determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram.
Mechanism of Action: DNA Methyltransferase Inhibition
N4-Methylarabinocytidine is a cytidine analog and is proposed to act as an inhibitor of DNA methyltransferases (DNMTs).[3] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues in DNA, a key epigenetic modification. Aberrant DNA methylation is a hallmark of many cancers.
Proposed Signaling Pathway:
Caption: Proposed mechanism of DNMT1 inhibition.
Detailed Mechanism:
-
Cellular Uptake and Activation: N4-Methylarabinocytidine enters the cell and is phosphorylated by cellular kinases to its active triphosphate form.
-
Incorporation into DNA: During DNA replication, N4-methylarabinocytidine triphosphate is incorporated into the newly synthesized DNA strand in place of deoxycytidine triphosphate.
-
DNMT Trapping: When DNMT1, the maintenance methyltransferase, attempts to methylate the incorporated N4-methylcytosine, the N4-methyl group interferes with the catalytic mechanism. This leads to the formation of a stable covalent adduct between the enzyme and the DNA.[26][27]
-
Enzyme Degradation and Hypomethylation: The trapped DNMT1 is targeted for degradation, leading to a depletion of cellular DNMT1 levels.[26] The subsequent rounds of DNA replication result in a passive demethylation of the genome.
-
Gene Reactivation and Anti-tumor Effects: The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[28]
Conclusion
N4-Methylarabinocytidine is a promising nucleoside analog with potential as a DNA methyltransferase inhibitor. This technical guide provides a foundational understanding of its chemical properties, structure, and proposed mechanism of action. The outlined experimental protocols, based on established chemistries for similar compounds, offer a starting point for its synthesis and further investigation. Future research should focus on obtaining explicit experimental data for its physicochemical properties and on elucidating its precise biological activity and therapeutic potential.
References
- 1. N4-Methylarabinocytidine | C10H15N3O5 | CID 121480197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytidine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 10. The crystal structure of N4-methylcytosine.guanosine base-pairs in the synthetic hexanucleotide d(CGCGm4CG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The crystal structure of N4-methylcytosine.guanosine base-pairs in the synthetic hexanucleotide d(CGCGm4CG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA寡核苷酸合成 [sigmaaldrich.com]
- 14. atdbio.com [atdbio.com]
- 15. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. twistbioscience.com [twistbioscience.com]
- 18. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. scispace.com [scispace.com]
- 21. people.bu.edu [people.bu.edu]
- 22. Systems for the NMR study of modified nucleoside-dependent, metal-ion induced conformational changes in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Nucleobases & Nucleosides by HPLC | Phenomenex [phenomenex.com]
- 25. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 27. researchgate.net [researchgate.net]
- 28. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
